molecular formula C14H14Te2 B11955273 4,4'-Dimethyldiphenyl ditelluride CAS No. 32294-57-8

4,4'-Dimethyldiphenyl ditelluride

Cat. No.: B11955273
CAS No.: 32294-57-8
M. Wt: 437.5 g/mol
InChI Key: PTOMSBHEWUXQOG-UHFFFAOYSA-N
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Description

Contextualization of Organotellurium Compounds in Contemporary Chemical Research

Organotellurium chemistry is a specialized yet increasingly important area of study. acs.org Initially explored out of academic curiosity, these compounds are now recognized for their unique properties and reactivity, which distinguish them from their lighter chalcogen counterparts, organosulfur and organoselenium compounds. oaepublish.com The larger atomic radius and more metallic nature of tellurium result in weaker carbon-tellurium and tellurium-tellurium bonds, leading to distinct chemical behaviors. np-mrd.org In contemporary research, organotellurium compounds are investigated for their applications as reagents and intermediates in organic synthesis, as well as for their potential in materials science and medicinal chemistry. researchgate.netchemrxiv.org The development of new synthetic methods and a better understanding of their reaction mechanisms continue to drive innovation in this field.

Significance of Diaryl Ditellurides as a Class of Organotellurium Compounds

Diaryl ditellurides, with the general formula (ArTe)₂, are among the most stable and well-studied organotellurium compounds. wikipedia.org Their significance stems from several key aspects. Firstly, they serve as versatile and air-stable precursors for a wide range of other organotellurium species. The Te-Te bond can be readily cleaved to generate aryltellurolates (ArTe⁻) or aryltellurium radicals (ArTe•), which are highly reactive intermediates for further chemical transformations. wikipedia.org Secondly, diaryl ditellurides have demonstrated notable catalytic activity, particularly as antioxidants that mimic the function of the enzyme glutathione (B108866) peroxidase. acs.org Their ability to catalyze the reduction of peroxides has spurred interest in their potential therapeutic applications. Furthermore, they are pivotal in various organic reactions, including reductions, the formation of new carbon-carbon bonds, and the synthesis of heterocyclic compounds. rsc.org

Evolution of Organotellurium Chemistry and the Role of Ditellurides

The history of organotellurium chemistry dates back to 1840, when Wöhler first prepared the volatile and malodorous diethyl telluride. scielo.br For nearly a century, the field saw limited progress, with only a handful of publications appearing between 1910 and 1950. scielo.br A significant turning point came with the work of Professor Heinrich Rheinboldt, who, after moving to Brazil, established a research program focused on selenium and tellurium chemistry. His group demonstrated that many organotellurium compounds, especially aromatic derivatives like diaryl ditellurides, were stable, crystalline solids with little to no odor, which helped to dispel the early stigma associated with these compounds. scielo.br

The development of modern spectroscopic techniques and new synthetic methodologies from the 1970s onwards led to a resurgence of interest in the field. scielo.br Diaryl ditellurides played a central role in this evolution, as their stability and accessibility made them ideal starting materials for exploring the fundamental reactivity of organotellurium compounds. The ability to synthesize a wide array of substituted diaryl ditellurides has been crucial for structure-activity relationship studies, particularly in the context of their catalytic applications.

Identified Research Frontiers and Persistent Challenges in Ditelluride Systems

Despite significant progress, several research frontiers and challenges remain in the chemistry of diaryl ditellurides. A major area of ongoing research is the development of efficient and selective methods for the synthesis of unsymmetrical diaryl ditellurides (ArTeTeAr'). nih.gov Such compounds are of interest for fine-tuning the electronic and steric properties of the molecule, which can have a profound impact on their reactivity and catalytic activity. However, their synthesis is often complicated by scrambling reactions that lead to mixtures of symmetrical and unsymmetrical products.

Another key challenge is the development of more sustainable and environmentally friendly synthetic protocols. This includes the design of transition-metal-free reactions and the use of greener solvents and reagents. nih.gov Furthermore, a deeper understanding of the mechanisms of action of diaryl ditellurides in biological systems is needed to fully realize their therapeutic potential. This involves elucidating their interactions with biological macromolecules and their metabolic pathways. The exploration of diaryl ditellurides in materials science, for example, in the development of self-healing polymers or electronic materials, also represents a promising avenue for future research. chemrxiv.org

Compound Data

Below are tables detailing the properties and synthesis of 4,4'-dimethyldiphenyl ditelluride and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name This compound
Synonyms Bis(4-methylphenyl) ditelluride, p-Tolyl ditelluride
CAS Number 32294-57-8 scielo.br
Molecular Formula C₁₄H₁₄Te₂ scielo.br
Molecular Weight 437.46 g/mol scielo.br
Appearance Solid
Melting Point 54-58 °C scielo.br

Table 2: Synthesis of this compound

ReactionStarting MaterialReagentsConditionsYield
Reduction and Oxidation4-IodotolueneTellurium, Potassium hydroxideDimethyl sulfoxide (B87167) (DMSO), 90 °C, 4 h96% researchgate.net

Table 3: Spectroscopic Data for Diphenyl Ditelluride (as a reference)

SpectroscopyData
¹H NMR Data available, see PubChem CID 100657 nih.gov
¹³C NMR Data available, see PubChem CID 100657 nih.gov
Mass Spectrometry Data available, see NIST WebBook nist.gov
IR Spectroscopy Data available, see PubChem CID 100657 nih.gov

Properties

CAS No.

32294-57-8

Molecular Formula

C14H14Te2

Molecular Weight

437.5 g/mol

IUPAC Name

1-methyl-4-[(4-methylphenyl)ditellanyl]benzene

InChI

InChI=1S/C14H14Te2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3

InChI Key

PTOMSBHEWUXQOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Te][Te]C2=CC=C(C=C2)C

Origin of Product

United States

Coordination Chemistry of 4,4 Dimethyldiphenyl Ditelluride

4,4'-Dimethyldiphenyl Ditelluride as a Ligand System

This compound, with the chemical formula (4-CH₃C₆H₄Te)₂, serves as a versatile ligand system in inorganic and organometallic chemistry. The tellurium atoms in the molecule possess available lone pairs of electrons that can be donated to a metal center, allowing the intact molecule to function as a bridging ligand between two or more metal atoms.

Furthermore, the ditelluride bond (Te-Te) is the most reactive feature of the molecule. This bond can undergo homolytic or heterolytic cleavage upon reaction with metal precursors. This cleavage results in the formation of two aryltellurolate fragments (4-CH₃C₆H₄Te⁻), which can then coordinate to metal centers as terminal or bridging ligands. This reactivity allows for the formation of a diverse range of metal complexes with varying nuclearities and structures. The dynamic nature of the ditelluride bond, which can participate in rapid exchange reactions, adds another layer of complexity and potential for creating dynamic combinatorial chemical systems. nih.gov The electronic properties of the ligand can be tuned by the para-methyl substituent, which influences the reactivity of the tellurium centers. nih.gov

Synthesis and Structural Elucidation of Metal-Organotellurium Complexes

Transition metals, especially the platinum group metals (Ru, Rh, Pd, Os, Ir, Pt), have a well-established affinity for soft donor atoms like tellurium. The synthesis of such complexes often involves the reaction of a metal halide or another precursor with this compound.

For instance, reactions with palladium(II) and platinum(II) precursors are common. The reaction of MCl₂(dppe) (where M = Pd, Pt; dppe = 1,2-bis(diphenylphosphino)ethane) with two equivalents of a sodium aryltellurolate, derived from the corresponding ditelluride, can yield square planar complexes of the type cis-[M(TeAr)₂(dppe)]. researchgate.net Similarly, reactions can be carried out with other phosphine (B1218219) co-ligands. researchgate.net The synthesis can also proceed via the oxidative addition of the Te-Te bond to a low-valent metal center or through metathesis reactions between an alkali metal tellurolate and a metal halide. researchgate.net

The resulting complexes are typically characterized by techniques such as FTIR, UV-Vis, and multinuclear NMR (¹H, ¹³C, ³¹P, ¹²⁵Te, ¹⁹⁵Pt). researchgate.netnih.gov Single-crystal X-ray diffraction provides definitive structural information. nih.gov

Table 1: Representative Transition Metal Complexes with Aryltellurolate Ligands

Complex Metal Co-ligand Key Structural Feature Reference
cis-[Pd(4-TeC₅H₄N)₂(dppe)] Pd(II) dppe Square planar geometry with cis-tellurolate ligands. researchgate.net
cis-[Pt(4-TeC₅H₄N)₂(dppe)] Pt(II) dppe Square planar geometry with cis-tellurolate ligands. researchgate.net
[Pd₂Cl₂(μ-TeAr)₂(PR₃)₂] Pd(II) PR₃ A bridged dimeric complex. N/A

Note: This table includes representative structures with similar aryltellurolate ligands to illustrate common coordination modes.

The coordination chemistry of this compound with main group and lanthanide elements is less explored compared to transition metals. However, the fundamental principles of synthesis still apply. For main group elements, reactions often involve organometallic precursors. For example, diphenyl ditelluride can be prepared from a Grignard reagent and tellurium metal, indicating the compatibility of tellurolates with magnesium-based reagents. wikipedia.org

For lanthanides, synthetic routes typically involve salt metathesis reactions between a lanthanide halide (e.g., LnI₃ or LnI₂) and a sodium or lithium salt of the tellurolate ligand, Na(TeC₆H₄CH₃). nih.gov The choice of solvent and reaction conditions is crucial to prevent unwanted side reactions. The resulting complexes can exhibit a range of coordination numbers and geometries, influenced by the large ionic radii of the lanthanide ions. nih.govnih.gov Characterization would rely on techniques sensitive to paramagnetic centers, such as magnetic susceptibility measurements, alongside X-ray diffraction. nih.gov

Analysis of Diverse Binding Modes and Coordination Geometries

This compound and its derived tellurolate can adopt several binding modes, leading to a variety of coordination geometries.

Bridging Ditelluride: The intact ditelluride molecule can bridge two metal centers, M-Te(Ar)-Te(Ar)-M. This is common in complexes where the Te-Te bond is preserved.

Terminal Tellurolate: Following the cleavage of the Te-Te bond, the resulting 4-methylphenyltellurolate anion can act as a simple terminal ligand, binding to a single metal center (M-TeAr).

Bridging Tellurolate (μ₂-TeAr): A single tellurolate ligand can bridge two metal centers (M-(μ₂-TeAr)-M). This is a very common binding mode in polynuclear complexes.

Bridging Tellurido (μ₃-Te): In some cases, more complex reactions can lead to the complete cleavage of the Te-C bond, resulting in a "naked" telluride atom bridging three metal centers, known as a μ₃-tellurido ligand. researchgate.net

These binding modes give rise to various coordination geometries around the metal center. For d⁸ metals like Pd(II) and Pt(II), a square planar geometry is most common. researchgate.netnih.gov Tetrahedral and octahedral geometries are also observed, particularly for other transition metals, depending on the ligand set. nih.govresearchgate.net

Table 2: Binding Modes of Ditelluride-Derived Ligands

Binding Mode Description Resulting Geometry Example
Bridging Ditelluride Intact (ArTe)₂ molecule bridges two metals. Can lead to various polynuclear structures.
Terminal Tellurolate ArTe⁻ binds to one metal center. Contributes to square planar, tetrahedral, or octahedral geometries.
Bridging Tellurolate ArTe⁻ bridges two metal centers. Often found in dimeric square planar or octahedral complexes.

Ligand Reactivity and Transformations within Metal Coordination Spheres

Once coordinated to a metal center, the this compound ligand (or its tellurolate derivative) is not merely a spectator. The electronic environment of the coordination sphere can induce unique reactivity and transformations.

One notable transformation is the cleavage of the Te-Te bond upon coordination, which is a primary step in forming most tellurolate complexes. Beyond this, the coordinated tellurolate can influence the reactivity of co-ligands. For example, in a platinum complex containing a bis(diphenylphosphino)methane (B1329430) (dppm) co-ligand, the coordinated tellurolate can facilitate the deprotonation of the central methylene (B1212753) group of the dppm ligand. researchgate.net

Furthermore, coordinated tellurium ligands can be susceptible to oxidation. The oxidation of digold(I) complexes containing aryl ligands can lead to reductive elimination and C-C bond formation. nih.gov In a similar vein, the coordinated aryltellurolate ligand could potentially undergo oxidative coupling or other transformations when the metal complex is treated with oxidizing agents. The formation of higher-order telluride clusters, such as the μ₃-tellurido ligand observed in a palladium complex, represents a more profound transformation resulting from the cleavage of both Te-C and Te-Te bonds. researchgate.net

Chelation Effects and Ligand Field Theory in Ditelluride Complexes

Chelation by a single this compound molecule is not sterically feasible. However, if two separate tellurolate ligands are part of a larger molecular framework that allows them to bind to the same metal center, chelation can occur. This is more common with specially designed multidentate telluroether ligands. researchgate.net

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties (like color and magnetism) of transition metal complexes. wikipedia.orgbritannica.com LFT describes how the interaction between metal d-orbitals and ligand orbitals leads to a splitting of the d-orbitals into different energy levels. libretexts.orglibretexts.org

Tellurolates (RTe⁻) and telluroethers (R₂Te) are considered very soft ligands due to the high polarizability of the large tellurium atom. In the context of the spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting (Δ), tellurium-based ligands are placed at the low end. This means they induce a relatively small energy gap between the d-orbitals.

For an octahedral complex, this small Δ value means that it is often energetically more favorable for electrons to occupy the higher-energy e_g orbitals rather than pairing up in the lower-energy t₂g orbitals. Consequently, complexes with this compound or its tellurolate derivatives are generally expected to be high-spin. For a square planar complex, the large energy gaps between the d-orbitals typically ensure a low-spin configuration regardless of the ligand. The specific d-orbital splitting diagram and the resulting electronic properties are fundamentally dependent on the coordination geometry of the complex. libretexts.orglibretexts.org

Formation of Heterometallic and Polymetallic Systems

The coordination chemistry of this compound extends beyond simple mononuclear complexes to the formation of more intricate heterometallic and polymetallic systems. In these arrangements, the tellurium atoms of the ditelluride or its derivative, the p-tolyltellurolate ligand, act as bridging units to connect two or more different metal centers. This capability is crucial in the construction of complex molecular architectures with potentially novel electronic and catalytic properties.

The synthesis of such systems often involves the reaction of this compound, or a pre-formed metal complex containing the p-tolyltellurolate ligand, with a precursor of a different metal. The resulting structures can vary significantly, from simple dinuclear complexes to more elaborate clusters, depending on the metals involved, the stoichiometry of the reactants, and the reaction conditions.

A notable example involves the use of iridium complexes containing p-tolyltellurolate ligands as building blocks for constructing heterometallic systems. Research has demonstrated the synthesis of multinuclear homo- and heterometallic complexes where tellurolato ligands bridge different metal centers. researchgate.net For instance, complexes containing iridium and other platinum group metals have been synthesized, showcasing the versatility of the p-tolyltellurolate ligand in coordination chemistry. researchgate.net

The formation of these complex systems is often characterized by a variety of spectroscopic and crystallographic techniques. X-ray diffraction is particularly important for providing definitive structural information, including the precise arrangement of the metal and tellurium atoms, as well as key bonding parameters.

Research Findings on Heterometallic Complex Formation

Detailed studies have explored the reactivity of metal-tellurolate complexes towards the formation of heterobimetallic structures. One area of investigation has been the reaction of diruthenium complexes with tellurolate sources, leading to the formation of tellurolate-bridged diruthenium species. researchgate.net While specific examples directly employing this compound are not extensively detailed in the provided information, the principles of using diorganoditellurides as precursors for such reactions are well-established in the broader context of organotellurium chemistry.

The general approach involves the cleavage of the Te-Te bond in the ditelluride, which can be achieved by various reagents or through reaction with a metal complex in a low oxidation state. The resulting aryl-tellurolate fragments, [p-CH₃C₆H₄Te]⁻, can then coordinate to one or more metal centers. In the context of heterometallic systems, these tellurolate ligands can bridge between different types of metal atoms, for example, a combination of a platinum group metal and a coinage metal or another transition metal.

The table below summarizes hypothetical structural data for a representative heterobimetallic complex containing a bridging p-tolyltellurolate ligand, based on typical bond lengths and angles observed in similar structures.

Parameter Value
Metal(1)-Te Bond Length (Å)2.50 - 2.70
Metal(2)-Te Bond Length (Å)2.60 - 2.80
Metal(1)-Te-Metal(2) Angle (°)70 - 85
Te-C(p-tolyl) Bond Length (Å)~2.14
C-Te-Metal(1) Angle (°)105 - 115
C-Te-Metal(2) Angle (°)100 - 110

The stability and reactivity of these heterometallic and polymetallic complexes are of significant interest. The nature of the metals and the other ligands in the coordination sphere can influence the electronic properties of the entire molecule, which is a key aspect in the design of new materials and catalysts. The bridging tellurolate ligand plays a critical role in mediating electronic communication between the different metal centers.

Reactivity and Mechanistic Investigations of 4,4 Dimethyldiphenyl Ditelluride

Homolytic and Heterolytic Cleavage of the Tellurium-Tellurium Bond

The tellurium-tellurium (Te-Te) bond in 4,4'-dimethyldiphenyl ditelluride is the most reactive site of the molecule and can undergo cleavage through two primary pathways: homolytic and heterolytic.

Heterolytic Cleavage: In heterolytic cleavage, the Te-Te bond breaks asymmetrically, with one tellurium atom retaining both bonding electrons to form a 4-methylphenyltelluride anion (p-CH₃C₆H₄Te⁻), while the other becomes a 4-methylphenyltellurenyl cation (p-CH₃C₆H₄Te⁺). This process is typically facilitated by the presence of nucleophiles or electrophiles. For instance, organolithium reagents can react with diaryl ditellurides to produce lithium tellurolates. wikipedia.org It has been suggested that the dissociation of the Te-Te bond is a crucial step for the intracellular accumulation and cytotoxicity of related diphenyl ditelluride compounds. mdpi.com

Cleavage TypeDescriptionProductsInitiators
Homolytic Symmetrical cleavage of the Te-Te bond.Two 4-methylphenyltellurium radicals (p-CH₃C₆H₄Te•).Heat, Light
Heterolytic Asymmetrical cleavage of the Te-Te bond.4-methylphenyltelluride anion (p-CH₃C₆H₄Te⁻) and 4-methylphenyltellurenyl cation (p-CH₃C₆H₄Te⁺).Nucleophiles, Electrophiles

Chemical Transformations Involving Tellurium-Carbon Bond Scission

While the Te-Te bond is generally more labile, the tellurium-carbon (Te-C) bond in this compound can also be cleaved under certain conditions. This scission is less common than Te-Te bond cleavage but can occur in reactions with strong reducing agents or in certain thermal or photochemical processes. The Te-C bond is more easily polarized due to the difference in electronegativity between tellurium and carbon. utexas.edu Specific studies detailing the Te-C bond scission in this compound are limited, but reactions involving the cleavage of Te-C bonds in other organotellurium compounds are known, often leading to the formation of aryl- or alkyl-substituted products.

Radical Chemistry of Ditellurides and Organotellurium Radicals

The homolytic cleavage of the Te-Te bond in this compound generates 4-methylphenyltellurium radicals (p-CH₃C₆H₄Te•). These radicals are key intermediates in various organic reactions. Diaryl ditellurides are known to be effective traps for aryl radicals. mdpi.com This reactivity is exploited in the synthesis of unsymmetrical diaryl tellurides through a bimolecular homolytic substitution (SH2) reaction on the tellurium atom. mdpi.com The generated aryl radicals are captured by the diaryl ditelluride, leading to the formation of a new Te-C bond and the displacement of a tellurium-centered radical. mdpi.com

The general stability of organotellurium radicals is influenced by the nature of the organic substituent. The presence of the electron-donating methyl group in the para position of the phenyl ring in this compound is expected to stabilize the corresponding radical through resonance and inductive effects.

Detailed Studies of Redox Pathways and Electron Transfer Processes

This compound, like other diaryl ditellurides, is a redox-active compound. It can be reduced to the corresponding tellurol (p-tolyltellurol) or tellurolate, and oxidized to various tellurium(IV) and tellurium(VI) species. The antioxidant and pro-oxidant properties of the related diphenyl ditelluride are complex and depend on the experimental conditions. nih.govscispace.com

The antioxidant activity often involves a catalytic cycle where the ditelluride is reduced by thiols, such as glutathione (B108866), to the corresponding tellurol. The tellurol can then react with reactive oxygen species (ROS), thereby detoxifying them, and is subsequently oxidized back to the ditelluride. The pro-oxidant effects can arise from the oxidation of essential thiols, leading to cellular redox imbalance. nih.gov

Electron transfer processes are fundamental to the redox chemistry of this compound. While detailed electrochemical studies specifically on this compound are scarce, the electron-donating methyl groups are expected to lower its oxidation potential compared to diphenyl ditelluride, making it more susceptible to oxidation.

Photo-induced Reactivity and Photochemical Mechanisms

The photochemical behavior of this compound is primarily dictated by the relatively weak Te-Te bond, which can undergo homolytic cleavage upon irradiation with light to generate tellurium-centered radicals. While specific photochemical studies on this compound are not extensively reported, the photo-induced generation of aryl tellurenyl radicals from diaryl ditellurides is a known process. These photogenerated radicals can participate in various subsequent reactions, such as addition to unsaturated bonds or hydrogen abstraction from solvents.

Influence of Electronic and Steric Factors on Reaction Pathways

The reactivity of this compound is influenced by both electronic and steric factors originating from the p-tolyl groups.

Electronic Effects: The methyl group at the para position is an electron-donating group. This has several consequences:

It increases the electron density on the tellurium atoms, which can enhance their nucleophilicity.

It stabilizes the cationic intermediates that may form during heterolytic cleavage.

It lowers the oxidation potential of the molecule, making it more easily oxidized compared to diphenyl ditelluride. nsf.gov

Steric Effects: The methyl groups also introduce some steric bulk. However, due to their position at the para-carbon, far from the reactive Te-Te bond, the steric influence on the cleavage of this bond is likely minimal. Steric effects might become more significant in reactions involving the aromatic ring or in the coordination of the tellurium atoms to bulky reagents.

FactorInfluence on Reactivity
Electronic (p-methyl group) Increases nucleophilicity of Te, stabilizes cationic intermediates, lowers oxidation potential.
Steric (p-methyl group) Minimal effect on Te-Te bond reactivity, may influence reactions at the aromatic ring or with bulky reagents.

Reactivity Comparison with Other Chalcogen Ditellurides

The reactivity of this compound can be understood by comparing it with its lighter chalcogen analogues, diphenyl disulfide (PhS-SPh) and diphenyl diselenide (PhSe-SePh). The reactivity of these compounds generally increases down the chalcogen group.

The bond dissociation energies of the chalcogen-chalcogen bond decrease in the order S-S > Se-Se > Te-Te. This trend indicates that the Te-Te bond in this compound is the weakest and most easily cleaved, making it the most reactive of the series in reactions involving homolytic cleavage.

In terms of redox properties, organotellurium compounds are generally more easily oxidized than their selenium and sulfur counterparts. This is reflected in their lower oxidation potentials. Studies on related compounds have shown that diphenyl ditelluride exhibits different and sometimes more potent biological and toxicological effects compared to diphenyl diselenide, which can be attributed to the differences in their redox chemistry. nih.govnih.govbibliotekanauki.pl For instance, diphenyl ditelluride has been shown to be a more potent inhibitor of certain enzymes compared to diphenyl diselenide. nih.gov

CompoundChalcogen-Chalcogen Bond StrengthGeneral Reactivity
Diphenyl disulfideStrongestLeast reactive
Diphenyl diselenideIntermediateIntermediate reactivity
This compound WeakestMost reactive

Catalytic Applications of 4,4 Dimethyldiphenyl Ditelluride and Its Derivatives

Organotellurium-Mediated Catalysis in Organic Synthesis

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Mizoroki-Heck Couplings)

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, typically utilizes palladium catalysts to couple aryl halides with alkenes. semanticscholar.org While aryl halides are common, other electrophiles like telluronium salts, derived from ditellurides, have been explored. semanticscholar.orgresearchgate.net For instance, the reaction of dimethyl(4-methylphenyl)telluronium trifluoromethanesulfonate (B1224126) with butyl acrylate (B77674) in the presence of a palladium(II) catalyst and silver acetate (B1210297) yields the Mizoroki-Heck product in good yield. researchgate.net The efficiency of this reaction is influenced by the electronic nature of the substituents on the aryl ring of the telluronium salt, with electron-donating groups at the para position enhancing reactivity. researchgate.net

The Suzuki-Miyaura coupling, another pivotal cross-coupling reaction, joins aryl electrophiles with aryl boronic acids to form biaryls. nih.gov While traditionally palladium-catalyzed, nickel catalysts have been employed with various aryl electrophiles. nih.govnih.gov The versatility of this reaction is demonstrated by its tolerance of a wide range of functional groups and its applicability to heterocyclic substrates, which are crucial in medicinal chemistry. nih.govnih.gov The development of these coupling reactions showcases the ongoing efforts to expand the scope and utility of transition metal-catalyzed C-C bond formation. nih.govmit.eduudel.eduntu.edu.sg

Reaction TypeCatalyst/Reagent SystemKey FeaturesReference
Mizoroki-Heck CouplingPd(II) catalyst / Telluronium salt / Silver acetateGood yields; reactivity enhanced by electron-donating groups on the telluronium salt. researchgate.net
Suzuki-Miyaura CouplingNiCl2(PCy3)2Tolerates various functional groups and ortho substituents; applicable to heteroaryl substrates. nih.gov

Carbon-Heteroatom Bond Formations (e.g., C-N, C-O)

The formation of carbon-heteroatom bonds is a fundamental process in the synthesis of a vast array of organic molecules, including pharmaceuticals and materials. thieme-connect.de Organotellurium compounds have been implicated in facilitating such transformations. For example, palladium-catalyzed denitrative cross-coupling reactions can form C-N bonds through amination. semanticscholar.org Furthermore, the coupling of alkylpyridinium salts, derived from amino acids, with aryl boroxines using a nickel catalyst provides a method for C-N bond activation and subsequent arylation. udel.edu These examples underscore the potential of tellurium-based reagents and related catalytic systems in the construction of complex molecules containing carbon-heteroatom linkages.

Selective Oxidation and Reduction Reactions (e.g., Alcohol Oxidation, Nitrophenol Reduction)

Selective Oxidation of Alcohols:

The oxidation of alcohols to aldehydes and ketones is a crucial transformation in organic synthesis. chemguide.co.uksemanticscholar.org While various reagents are available for this purpose, the use of organotellurium compounds as catalysts offers a mild and selective alternative. nih.govorganicreactions.org Diphenyl ditelluride, a related organotellurium compound, has been noted for its redox-modulating properties, which are central to its catalytic activity. nih.gov These compounds can act as ROS scavengers, preventing over-oxidation. nih.gov The catalytic cycle often involves the formation of an alkoxysulfonium ylide as a key intermediate. organicreactions.org

Selective Reduction of Nitrophenols:

The reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) is an environmentally significant reaction, as 4-NP is a common and toxic pollutant. nih.govnih.gov This reduction is often used as a model reaction to assess the catalytic activity of various nanomaterials. nih.govmdpi.comresearchgate.net The process is typically monitored by observing the decrease in the characteristic UV-visible absorption peak of 4-NP at 400 nm. nih.gov While often catalyzed by metal nanoparticles, the underlying principles of electron transfer and surface adsorption are relevant to understanding how organotellurium compounds might mediate similar reductions. mdpi.comrsc.org The efficiency of these catalytic systems can be influenced by factors such as particle size and the presence of stabilizing agents. nih.govresearchgate.net

ReactionCatalyst/ReagentKey AspectReference
Alcohol OxidationOrganotellurium compoundsMild and selective oxidation to aldehydes and ketones. chemguide.co.uknih.govorganicreactions.org
Nitrophenol ReductionMetal Nanoparticles (as a model)Conversion of toxic 4-nitrophenol to less harmful 4-aminophenol. nih.govnih.govmdpi.com

Functional Group Interconversions

Functional group interconversions are at the heart of synthetic organic chemistry, allowing for the strategic modification of molecules. acs.orgharvard.edu Organotellurium compounds, through their diverse reactivity, can participate in a variety of these transformations. For instance, the reversible exchange of ditelluride bonds allows for dynamic combinatorial chemistry, where different ditelluride species can rapidly equilibrate. nih.gov This dynamic nature highlights the potential for creating adaptable systems for various chemical transformations. Furthermore, the ability of organotellurium compounds to undergo reactions like transmetallation and cross-coupling opens avenues for their use as intermediates in the synthesis of other valuable compounds. researchgate.net

Catalysis in Polymerization Processes

Organotellurium-Mediated Living Radical Polymerization (OT-RDRP)

Organotellurium-mediated living radical polymerization (TERP or OT-RDRP) is a powerful method for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. nih.govtcichemicals.comtcichemicals.com This technique relies on the reversible activation of a dormant polymer species, often initiated by thermal or photochemical means. nih.govtcichemicals.comnih.gov

In this process, organotellurium compounds act as chain transfer agents. tcichemicals.comtcichemicals.com The addition of a ditelluride, such as 4,4'-dimethyldiphenyl ditelluride or dimethyl ditelluride, can be crucial, particularly in the polymerization of certain monomers like methacrylates, to achieve better control over the molecular weight distribution. nih.govtcichemicals.com The ditelluride can be activated, for example by photoirradiation, to generate tellanyl (B1236864) radicals. nih.gov These radicals can then activate the dormant polymer-tellurium bond, propagating the polymerization in a controlled manner. nih.gov The use of low-intensity light sources, like LEDs, has been shown to be effective in activating the ditelluride and promoting a well-controlled polymerization. nih.gov

Polymerization MethodRole of DitellurideKey AdvantageReference
Organotellurium-Mediated Living Radical Polymerization (OT-RDRP/TERP)Additive to control molecular weight distribution, source of activating radicals.Synthesis of well-defined polymers with narrow molecular weight distributions. nih.govtcichemicals.comtcichemicals.com

Photo-Controlled Polymerization Utilizing Ditellurides

Organotellurium-mediated radical polymerization (TERP) has emerged as a powerful method for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. acs.orgtcichemicals.com This controlled/living radical polymerization (CRP) technique can be conducted under various conditions, including through photoirradiation, which allows for spatial and temporal control over the polymerization process. tcichemicals.comtcichemicals.com

In TERP, organotellurium compounds act as chain transfer agents (CTAs). The polymerization proceeds through a mechanism of reversible deactivation of propagating polymer radicals. tcichemicals.com A key development in TERP, particularly for the polymerization of methacrylate (B99206) monomers, is the addition of ditellurides, such as diphenyl ditelluride and dimethyl ditelluride. tcichemicals.com The use of a ditelluride compound is often necessary to achieve a high degree of control over the polymerization of methacrylates. tcichemicals.com

The role of the ditelluride is to act as a deactivator for the propagating polymer radical, a process that is significantly faster than other deactivation pathways. tcichemicals.com This rapid deactivation minimizes termination reactions and leads to polymers with low dispersity. The resulting tellanyl radical is relatively unreactive towards the monomer but can react with the dormant polymer species to regenerate the propagating radical, thus continuing the polymerization cycle. tcichemicals.com While the polymerization of acrylates can be inhibited by the presence of ditellurides, the technique is highly effective for methacrylates and the synthesis of various block copolymers. tcichemicals.comresearchgate.net

The general mechanism for photo-controlled TERP involves the irradiation of a mixture of the monomer, an organotellurium chain transfer agent, and the ditelluride. tcichemicals.com This method allows polymerization to proceed at lower temperatures compared to thermally initiated systems. tcichemicals.com The versatility of TERP allows for the creation of complex polymer structures like di- and triblock copolymers from various (meth)acrylate derivatives. nih.gov

Polymerization System Monomer Controlling Agent Key Finding
TERPMethacrylatesOrganotellurium CTA + DitellurideAddition of ditelluride is effective for achieving narrow molecular weight distribution. tcichemicals.com
TERPAcrylatesDiphenyl ditelluride / Di-n-butylditelluride + Binary Azo InitiatorsEffective for synthesizing high-molecular-weight block copolymers for adhesive applications. researchgate.net
TERPStyrene derivativesPolymer-end mimetic organotellurium compoundsAllows for accurate molecular weight control and defined end-groups. acs.org

Electrocatalytic and Photocatalytic Systems Based on Ditellurides

Diaryl ditellurides and their derivatives serve as precursors and components in systems designed for electrocatalysis and photocatalysis, although direct application of this compound itself is not widely documented. The research in this area often focuses on the broader class of tellurium-containing materials.

In photocatalysis, diaryl tellurides can undergo photosensitized aerobic oxygenation to yield diaryl telluroxides and tellurones. researchgate.net This transformation highlights the photo-reactivity of the tellurium center. More complex systems, such as cobalt-containing photocatalysts derived from bis(2-pyridyl)ditellane, have been shown to be active for hydrogen (H₂) production, demonstrating the potential of ditelluride-based coordination compounds in energy-related applications. researchgate.net Furthermore, tellurium nanostructures, which can be synthesized through various methods, exhibit photocatalytic activity for the degradation of organic pollutants like methylene (B1212753) blue and for H₂ production under visible light. mdpi.com The efficiency of these tellurium nanosheets can be nearly doubled by the introduction of platinum as a co-catalyst. mdpi.com

In the realm of electrocatalysis, palladium telluride (PdTe) and telluropalladinite (Pd₉Te₄) nano-alloys have been identified as promising materials. nih.gov These materials can be synthesized from organotellurium precursors and show potential for applications in oxygen reduction reactions, a critical process in fuel cells. nih.gov The development of such materials points to a strategy where ditellurides can act as single-source precursors for catalytically active nano-alloys. nih.gov

Catalytic System Precursor/Component Application Notable Result
Photosensitized OxygenationDiaryl TelluridesSynthesis of Telluroxides/TelluronesSmooth reaction with singlet oxygen to yield oxidized tellurium species. researchgate.net
H₂ ProductionCobalt-complex with bis(2-pyridyl)ditellanePhotocatalytic H₂ EvolutionThe cobalt-containing photocatalyst was found to be active for H₂ production. researchgate.net
Pollutant Degradation / H₂ ProductionTellurium NanostructuresPhotocatalysisTe nanosheets showed 99.8% degradation of methylene blue and enhanced H₂ production with Pt. mdpi.com
ElectrocatalysisPalladium complexes of organotellurium compoundsPrecursors for Nano-alloysSynthesis of catalytically active Pd₉Te₄ and PdTe for potential use in oxygen reduction reactions. nih.gov

Development of Homogeneous and Heterogeneous Ditelluride Catalysts

The unique chemical properties of diaryl ditellurides make them valuable starting materials for the development of both homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Homogeneous catalysis occurs when the catalyst and reactants are in the same phase. wikipedia.org Diaryl ditellurides are utilized in the synthesis of other functional molecules, acting as reagents or pre-catalysts. For instance, unsymmetrical diaryl tellurides can be synthesized from the reaction of diaryl ditellurides with aryl radicals generated from arylhydrazines in air. nih.gov This transition-metal-free method provides a versatile route to a wide range of tellurides. nih.gov Furthermore, the concept of chalcogen bonding, a noncovalent interaction involving tellurium, is emerging as a new activation mode in catalysis. researchgate.net This interaction's directionality can be harnessed for precise catalytic control in solution.

Heterogeneous Catalysts: Heterogeneous catalysts exist in a different phase from the reactants. Diorganyl ditellurides have proven to be versatile precursors for synthesizing various metal telluride nanomaterials, which are a form of heterogeneous catalyst. unl.pt The relatively weak Te-Te bond in ditellurides can be cleaved under mild conditions to produce these materials. unl.pt A notable example is the synthesis of two-dimensional silver-telluride (Ag-Te) organometallic nanofibers using diphenyl ditelluride as a precursor. researchgate.netresearchgate.net These nanofibers have potential applications in materials science and optics. unl.ptchemrxiv.org Similarly, organotellurium compounds serve as single-source precursors for palladium telluride nano-alloys, which have demonstrated catalytic activity in Suzuki-Miyaura C-C coupling reactions. nih.gov

Catalyst Type Precursor/Method Catalytic Application/Synthesis Key Feature
HomogeneousDiaryl ditellurides + ArylhydrazinesSynthesis of unsymmetrical diaryl telluridesTransition-metal-free SH2 reaction. nih.gov
HomogeneousDiaryl ditelluridesChalcogen bonding catalysisEmerging mode of noncovalent activation. researchgate.net
HeterogeneousDiphenyl ditelluride + AgNO₃Synthesis of Silver-Telluride nanofibersPrecursor for 2D organometallic nanomaterials. unl.ptresearchgate.net
HeterogeneousPalladium complexes of organotellurium compoundsSynthesis of Pd₉Te₄ and PdTe nano-alloysActive catalysts for Suzuki-Miyaura coupling. nih.gov

Spectroscopic and Analytical Characterization of 4,4 Dimethyldiphenyl Ditelluride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the molecular structure of 4,4'-dimethyldiphenyl ditelluride in solution. By analyzing the spectra of ¹H, ¹³C, and ¹²⁵Te nuclei, a comprehensive picture of the chemical environment of each atom can be obtained.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. Due to the symmetry of the molecule, the two p-tolyl groups are chemically equivalent.

The aromatic region would feature a pattern typical of a 1,4-disubstituted benzene (B151609) ring (an AA'BB' system), which often appears as two sets of doublets. The protons ortho to the tellurium atom are expected to be in a different chemical environment than the protons meta to the tellurium atom. The methyl protons would appear as a single, sharp peak due to the free rotation around the C-C bond.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (ortho to Te) ~7.6-7.8 Doublet 4H
Aromatic (meta to Te) ~7.1-7.3 Doublet 4H

Note: Predicted values are based on the analysis of similar structures. Actual experimental values may vary based on solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's C₂ symmetry, only four signals are expected for the aromatic carbons and one signal for the methyl carbons. The carbon atom directly attached to the tellurium (ipso-carbon) is significantly influenced by the heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-Te (ipso) ~105-115
C (ortho to Te) ~137-140
C (meta to Te) ~129-131
C (para to Te, attached to CH₃) ~135-138

Note: Predicted values are based on known substituent effects and data for related compounds. The signals for quaternary carbons (C-Te, C-CH₃) are typically weaker.

¹²⁵Te NMR is a highly sensitive probe for the direct observation of the tellurium nucleus, providing valuable information about its chemical environment, coordination, and oxidation state. rsc.org The chemical shift of ¹²⁵Te spans a very wide range, making it sensitive to subtle structural and electronic changes. northwestern.edu

For diaryl ditellurides, the ¹²⁵Te chemical shift is known to be strongly dependent on the conformation (the C-Te-Te-C dihedral angle), solvent, and temperature. nih.gov The parent compound, diphenyl ditelluride (Ph₂Te₂), has a reported experimental chemical shift of approximately 422 ppm in CDCl₃. northwestern.edu The introduction of electron-donating methyl groups at the para positions in this compound is expected to cause an upfield shift (to a lower ppm value) compared to the parent compound, due to increased electron density at the tellurium nucleus. However, conformational effects can be significant and may even dominate the electronic effects of the substituent. nih.gov Studies on derivatives of diphenyl ditelluride have shown that aggregation in low polarity solvents can also influence the chemical shift. nih.gov

Table 3: Reference ¹²⁵Te NMR Data

Compound Chemical Shift (δ, ppm) Solvent Comments
Diphenyl ditelluride ~422 CDCl₃ Commonly used as a reference. northwestern.edu

Note: The ¹²⁵Te nucleus (natural abundance 7.07%) is the most commonly used isotope for tellurium NMR due to its higher sensitivity compared to ¹²³Te. huji.ac.il

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds.

The FTIR and Raman spectra of this compound would be characterized by vibrations of the p-substituted phenyl rings and the C-Te and Te-Te bonds.

Aromatic C-H stretching: Expected above 3000 cm⁻¹.

Aromatic C=C stretching: Typically appear in the 1600-1450 cm⁻¹ region.

Methyl C-H stretching and bending: Expected around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

C-Te stretching: This vibration is expected in the far-infrared region, typically around 200-300 cm⁻¹.

Te-Te stretching: The Te-Te bond vibration is expected at a very low frequency, typically in the range of 150-200 cm⁻¹. This peak is often weak in the IR spectrum but can be observed in the Raman spectrum.

Table 4: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopy Method
Aromatic C-H Stretch 3100 - 3000 FTIR, Raman
Methyl C-H Stretch 2980 - 2850 FTIR, Raman
Aromatic C=C Stretch 1610 - 1580 FTIR, Raman
Aromatic C=C Stretch 1500 - 1470 FTIR, Raman
C-Te Stretch 300 - 200 Raman, Far-IR

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Organotellurium compounds are known to be colored, indicating absorption in the visible or near-UV region. The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* transitions of the aromatic rings and transitions involving the lone pairs of the tellurium atoms and the Te-Te σ-bond, such as n → σ*.

Diaryl ditellurides typically exhibit broad absorption bands in the UV-Vis region. A characteristic broad, low-intensity absorption band around 400 nm is often attributed to the electronic transitions involving the ditelluride moiety. More intense absorptions at shorter wavelengths (in the UV region) are due to the π → π* transitions of the p-tolyl groups.

Table 5: Expected Electronic Absorption Bands for this compound

Transition Type Expected λₘₐₓ (nm) Region
π → π* ~250 - 280 UV

Note: The exact position and intensity of the absorption bands can be influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular weight of this compound (C₁₄H₁₄Te₂) is approximately 437.47 g/mol . Due to the complex isotopic pattern of tellurium (which has eight stable isotopes), the molecular ion region will show a characteristic cluster of peaks.

The fragmentation of diaryl ditellurides is typically dominated by the cleavage of the weak Te-Te bond.

Key expected fragmentation pathways include:

Cleavage of the Te-Te bond: This is the most facile fragmentation, leading to the formation of the p-tolyltellurenyl cation [CH₃C₆H₄Te]⁺.

Cleavage of the C-Te bond: This would lead to the formation of the p-tolyl cation [C₇H₇]⁺.

Loss of tellurium atoms: Fragmentation can also involve the loss of one or both tellurium atoms from the molecular ion or fragment ions.

Table 6: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ¹³⁰Te) Proposed Fragment Ion Formula
~440 Molecular Ion [M]⁺• [C₁₄H₁₄¹³⁰Te₂]⁺•
~221 p-Tolyltellurenyl cation [C₇H₇¹³⁰Te]⁺

Note: m/z values are calculated using the most abundant isotope of Tellurium, ¹³⁰Te, for simplicity. The actual spectrum will show a complex pattern reflecting the natural isotopic abundance of Te.

X-ray Diffraction Techniques for Solid-State Structural Determination

X-ray diffraction (XRD) is an indispensable tool for determining the three-dimensional atomic structure of crystalline solids. By analyzing the pattern of scattered X-rays that pass through a crystal, researchers can deduce the arrangement of atoms and molecules within a crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure, including bond lengths and angles. nih.gov This technique requires a well-ordered single crystal of the compound. The crystal is mounted on a diffractometer and irradiated with a focused X-ray beam, producing a unique diffraction pattern from which the atomic arrangement can be calculated. nih.gov

While specific single-crystal X-ray diffraction data for this compound (C₁₄H₁₄Te₂) is not readily found in foundational crystallographic databases, a detailed structural analysis of the closely related compound, di-p-tolyl telluride (C₁₄H₁₄Te), offers significant insight into the molecular geometry of the p-tolyl-tellurium framework. The study by Blackmore and Abrahams (1955) revealed the key structural parameters for this telluride. iucr.org The crystals were found to be orthorhombic, and the analysis provided precise measurements of the Te-C bond length and the C-Te-C bond angle. iucr.org

Table 1: Single-Crystal X-ray Diffraction Data for Di-p-tolyl Telluride

ParameterValue
CompoundDi-p-tolyl telluride
Molecular FormulaC₁₄H₁₄Te
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 25.33 Å, b = 8.05 Å, c = 6.01 Å
Molecules per Unit Cell (Z)4
Te-C Bond Length2.05 Å
C-Te-C Bond Angle101°

Data sourced from Blackmore, W. R., & Abrahams, S. C. (1955). The crystal structure of di-p-tolyl telluride. iucr.org

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze microcrystalline samples. nih.gov It is particularly valuable for identifying crystalline phases, determining the purity of a sample, and recognizing amorphous content. nih.govnih.gov Instead of a single crystal, a powdered sample containing a vast number of randomly oriented crystallites is used. nih.gov The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline solid.

A PXRD analysis of a this compound sample would be used to confirm its crystalline identity by comparing the obtained pattern to a reference pattern from a database or a previously analyzed pure sample. The presence of unexpected peaks would indicate crystalline impurities. While a specific, published PXRD pattern for this compound is not available in the searched literature, the data would typically be presented as a list of 2θ angles and their corresponding intensities.

Table 2: Illustrative Data from Powder X-ray Diffraction Analysis

Diffraction Angle (2θ)Intensity (Counts)Relative Intensity (%)
15.5°8500100
18.2°425050
22.0°680080
25.8°340040
31.2°595070

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Chromatographic Methods for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. wikipedia.org For a compound like this compound, methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing its purity. nih.gov

In these techniques, the sample is dissolved in a mobile phase (a gas in GC, a liquid in HPLC) and passed through a stationary phase (a solid or a liquid-coated solid in a column). Different components of the mixture travel through the column at different rates depending on their physical and chemical interactions with the stationary phase, thus enabling their separation. nih.gov The purity of the target compound can be determined by the relative area of its peak in the resulting chromatogram. Research on related diaryl ditellurides has shown that column chromatography is an effective method for purification, using solvent systems such as dichloromethane (B109758) in petroleum ether. wikipedia.org

Table 3: Representative Parameters for HPLC Purity Analysis

ParameterExample Value/Condition
InstrumentHigh-Performance Liquid Chromatograph
ColumnC18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (80:20 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time~5.8 min
Purity Assessment>98% (by peak area)

This table presents typical parameters for an HPLC method and is for illustrative purposes, as a specific validated method for this compound was not detailed in the search results.

Thermal Analysis (e.g., TGA, DSC) for Structural Stability

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly important for assessing the thermal stability of compounds like this compound.

TGA measures the change in mass of a sample as it is heated at a controlled rate. This is useful for determining decomposition temperatures, where the compound breaks down and loses mass as volatile products. Studies on related organotellurium compounds indicate they can be susceptible to thermal decomposition.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It detects phase transitions such as melting, crystallization, and decomposition, which are associated with endothermic (heat absorbing) or exothermic (heat releasing) processes. For this compound, DSC would be used to accurately determine its melting point (reported as 54-58 °C) and identify the temperatures of any subsequent decomposition events. iucr.org

Table 4: Potential Thermal Analysis Data for this compound

AnalysisParameterIllustrative Value
DSCMelting Point (Tₘ)~56 °C (Endothermic)
Decomposition Onset (Tₒ)> 200 °C (Exothermic)
TGAOnset of Mass Loss~210 °C
Mass Loss at 400 °C~65% (Indicating decomposition)

This table is illustrative and based on typical values for related organotellurium compounds, as specific TGA/DSC curves for this compound were not found in the search results.

Theoretical and Computational Chemistry Studies of 4,4 Dimethyldiphenyl Ditelluride

Computational Modeling of Reaction Mechanisms and Transition States

Understanding how 4,4'-dimethyldiphenyl ditelluride participates in chemical reactions requires the modeling of reaction pathways. DFT is the workhorse for this task, enabling the location of transition states (TS) and intermediates along a reaction coordinate. researchgate.net A common reaction for ditellurides is their role as oxidation catalysts, mimicking the function of the enzyme glutathione (B108866) peroxidase. researchgate.net

For example, the mechanism of peroxide reduction by a ditelluride can be modeled. The computational study would involve:

Locating Reactants and Products: Optimizing the geometries of the ditelluride, the oxidant (e.g., H₂O₂), and the final products (e.g., the corresponding telluroxide or tellurinic acid).

Searching for Transition States: Identifying the highest energy point (the transition state) connecting reactants to products. This involves complex algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods.

Verifying the Pathway: Performing intrinsic reaction coordinate (IRC) calculations to confirm that the identified TS correctly connects the desired reactants and products.

The calculated activation energies (the energy difference between the transition state and the reactants) provide a quantitative measure of the reaction rate, allowing for comparison between different substituted ditellurides and helping to rationalize catalytic activity.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations provide a picture of its conformational landscape as it evolves in a condensed phase (e.g., in a solvent).

In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water or an organic solvent). The forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom.

MD simulations on diaryl ditellurides can reveal: researchgate.net

The distribution of C-Te-Te-C dihedral angles over time, confirming the conformational flexibility observed in static PES scans.

Solvent-solute interactions, such as the formation of hydrogen bonds or other weak interactions, and how the solvent structure is organized around the molecule.

The timescale of conformational changes, providing insight into the molecule's flexibility.

Combining MD with quantum mechanics (QM/MM methods) allows for a highly accurate description of a reaction or specific interaction in a complex environment, where the reactive center is treated with QM and the surrounding solvent with a classical force field.

Application of Computer-Aided Design in Ditelluride-Based Catalytic Systems

The insights gained from computational studies can be leveraged for the computer-aided design of new catalysts. The catalytic activity of diaryl ditellurides in redox processes is strongly linked to their electronic properties. Computational screening can accelerate the discovery of more efficient catalysts.

This design process may involve:

Creating a Library: Building a virtual library of diaryl ditelluride derivatives with various substituents (electron-donating and electron-withdrawing) at different positions on the phenyl rings.

High-Throughput Screening: Using DFT to rapidly calculate key descriptors for each molecule in the library. These descriptors could include the HOMO energy (related to ease of oxidation), the Te-Te BDE, and the charge on the tellurium atoms.

Mechanism-Based Evaluation: For the most promising candidates identified in the screening, performing full reaction mechanism calculations to determine the activation barriers for the rate-limiting step of a target catalytic cycle.

By establishing a quantitative structure-activity relationship (QSAR), computational models can predict the catalytic efficacy of a new, un-synthesized ditelluride derivative, thereby guiding synthetic efforts toward the most promising candidates for applications in organic synthesis and materials science.

Benchmarking and Development of Computational Protocols for Organotellurium Systems

The accurate theoretical description of organotellurium compounds like this compound presents unique challenges to computational chemistry. The presence of the heavy tellurium atom necessitates the inclusion of relativistic effects, and the conformational flexibility of the C-Te-Te-C dihedral angle requires robust computational methods to accurately predict molecular properties. Consequently, significant research has been dedicated to benchmarking and developing reliable computational protocols for these systems.

A pivotal aspect of these efforts is the selection of an appropriate combination of density functional theory (DFT) functionals and basis sets that can provide a balance between computational cost and accuracy. For diaryl dichalcogenides, including tellurium-based derivatives, benchmark studies have been conducted to establish optimal DFT methods for describing their molecular and electronic structures, as well as their energetics. researchgate.netnih.gov

One critical factor in the computational study of organotellurium compounds is the treatment of relativistic effects. Due to the high atomic number of tellurium, its core electrons move at speeds approaching the speed of light, which significantly influences the electronic structure and properties of the molecule. The Zeroth-Order Regular Approximation (ZORA) is a commonly employed relativistic Hamiltonian that has been shown to be effective for organotellurium systems. researchgate.netnih.govrsc.org Studies have demonstrated that incorporating scalar relativistic effects via ZORA is crucial for an adequate structural description of organochalcogenides without being excessively computationally demanding. researchgate.net

The choice of basis set is another vital component of a reliable computational protocol. For heavy elements like tellurium, basis sets must be able to describe the electron distribution accurately, including the polarization of the electron cloud. Slater-type orbital (STO) basis sets of triple-ζ and quadruple-ζ quality, such as TZ2P and QZ4P, have been successfully used in conjunction with the ZORA approximation for benchmarking diaryl dichalcogenides. researchgate.net

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for the structural elucidation of organotellurium compounds. However, accurate calculations require carefully benchmarked protocols. Relativistic effects have a substantial impact on the calculated ¹²⁵Te NMR chemical shifts. rsc.org DFT calculations using the BLYP functional with the spin-orbit ZORA relativistic Hamiltonian and a QZ4Pae basis set have been shown to effectively evaluate the absolute magnetic shielding tensors of various tellurium species. rsc.org The magnitude of the relativistic effect on the total shielding tensor for tellurium is significantly larger than for lighter chalcogens like selenium and sulfur. rsc.org

For the prediction of ¹H and ¹³C NMR chemical shifts in molecules containing heavy atoms, the choice of DFT functional is also critical. While numerous functionals are available, benchmark studies on diverse sets of organic molecules have helped identify those that provide the best performance. For instance, functionals like WP04 and ωB97X-D have been identified as top performers for ¹H and ¹³C chemical shift predictions, respectively, when paired with appropriate basis sets and solvent models. bohrium.commdpi.comnih.gov Although these benchmarks were not performed specifically on organotellurium compounds, the findings provide a valuable starting point for developing protocols for molecules like this compound.

The following tables summarize the findings from various benchmarking studies relevant to the computational analysis of diaryl ditellurides.

Table 1: Recommended DFT Functionals and Basis Sets for Structural and Energetic Properties of Diaryl Dichalcogenides

PropertyRecommended FunctionalBasis SetRelativistic CorrectionSource
Molecular StructureBLYP-D3(BJ)TZ2P (STO)ZORA researchgate.net
Bond Dissociation EnergyOPBEQZ4P (STO)ZORA researchgate.net

Table 2: Performance of Selected DFT Functionals for NMR Chemical Shift Calculations

NucleusRecommended FunctionalBasis SetKey ConsiderationsSource
¹²⁵TeBLYP / OPBEQZ4Pae (STO)Spin-orbit ZORA is crucial rsc.org
¹HWP046-311++G(2d,p)PCM solvent model recommended bohrium.commdpi.comnih.gov
¹³CωB97X-Ddef2-SVPPCM solvent model recommended bohrium.commdpi.comnih.gov

It is important to note that the optimal computational protocol can be property-dependent. For instance, a functional that provides excellent results for geometry optimization may not be the best choice for calculating NMR chemical shifts. Therefore, the development of a comprehensive computational protocol for this compound would involve a multi-step approach, potentially using different levels of theory for geometry optimization and subsequent property calculations.

Applications of 4,4 Dimethyldiphenyl Ditelluride in Materials Science

Precursors for Tellurium-Containing Inorganic Materials

The tellurium-tellurium bond in 4,4'-dimethyldiphenyl ditelluride is relatively weak, allowing it to be cleaved under moderate conditions. This property makes it a valuable precursor for the synthesis of various tellurium-containing inorganic materials.

Synthesis of Semiconducting Metal Tellurides

Diorganotellurides, a class of compounds that includes this compound, are versatile precursors for creating metal telluride nanomaterials and nanocrystal ligands. d-nb.infofsu.edu The facile cleavage of the Te-Te bond under mild thermolytic or photolytic conditions enables the production of various metal tellurides. d-nb.infofsu.edu For instance, diphenyl ditelluride, a closely related compound, has been successfully used as an air-stable tellurium source in a phosphine-free method to synthesize copper telluride (Cu₂Te) nanocrystals. utm.md This method allows for control over the phase and morphology, yielding one-dimensional nanorods and two-dimensional nanoplates. utm.md Similarly, it has been employed in the synthesis of silver-telluride (Ag-Te) two-dimensional organometallic nanofibers at room temperature. d-nb.info Although direct studies specifying this compound for the synthesis of other semiconducting metal tellurides like lead telluride (PbTe) are not widely available, the established reactivity of analogous compounds suggests its potential in this area.

Table 1: Examples of Metal Tellurides Synthesized from Diorganotelluride Precursors

Metal TelluridePrecursorSynthesis ConditionsResulting Nanostructure
Copper Telluride (Cu₂Te)Diphenyl ditellurideModerate temperature (180 °C)1D nanorods
Silver-Telluride (Ag-Te)Diphenyl ditellurideRoom temperature, in acetonitrile2D nanofibers

Fabrication of Nanostructured Materials

The use of diorganotellurides extends to the fabrication of various nanostructured materials due to the controllable release of tellurium. The synthesis of tellurium nanorods has been achieved through the photolytic preparation from diorganotellurides. fsu.eduvidyasagar.ac.in Furthermore, the reaction of diphenyl ditelluride with silver nitrate (B79036) not only produces Ag-Te nanofibers but also demonstrates the formation of small crystalline nanoclusters of silver and tellurium along the nanofibers. d-nb.inforesearchgate.net These findings highlight the potential of this compound to serve as a precursor for a variety of tellurium-based nanostructures with tunable properties. A green synthesis approach has also been demonstrated for tellurium nanoparticles using lactose, resulting in spherical nanoparticles with a mean size of 89 nm. fsu.edu

Integration into Functional Polymeric Systems

While direct research on the integration of this compound into functional polymeric systems is limited, the broader field of stimuli-responsive polymers provides a strong basis for its potential applications. The incorporation of stimuli-responsive units into polymer backbones can impart unique functionalities.

Design and Development of Stimuli-Responsive Materials

The ditelluride bond is known to be responsive to redox stimuli, making it an attractive functional group for the design of smart materials. Although studies specifically utilizing this compound are not prevalent, research on other ditelluride-containing polymers illustrates the potential. For example, hydrogels and other polymeric materials can be engineered to respond to various external triggers such as temperature, pH, light, and enzymes. nih.govmdpi.com These "smart" materials have significant potential in drug delivery and tissue engineering. nih.gov The cleavage of the Te-Te bond in this compound under specific redox conditions could be harnessed to trigger a material's response, such as disassembly for controlled release of an encapsulated agent.

Role in Coordination Polymers and Metal-Organic Frameworks (MOFs)

Diorganotellurides can act as ligands in coordination chemistry due to their bonding flexibility and redox properties. d-nb.info They can coordinate to metal centers, potentially forming coordination polymers or contributing to the structure of Metal-Organic Frameworks (MOFs). While there is extensive research on coordination polymers involving other ligands like 4,4'-bipyridine (B149096) and its derivatives, the use of this compound as a primary ligand in the synthesis of coordination polymers or MOFs is not yet well-documented. The synthesis of coordination polymers often involves the self-assembly of metal ions and organic linkers, and the specific geometry and electronic properties of this compound could lead to novel network topologies and functionalities.

Exploration in Optoelectronic and Energy Storage Materials

Telluride-based materials are of significant interest for applications in optoelectronics and energy storage. Cadmium Telluride (CdTe) is a key material in heterojunction solar cells and other optoelectronic devices due to its optimal band gap. iaea.org The development of phosphine-free synthesis routes for metal tellurides using precursors like diphenyl ditelluride opens up possibilities for more environmentally friendly and cost-effective production of these materials. utm.md In the realm of energy storage, tellurium and telluride-based materials are being explored for high-performance supercapacitors, owing to their high electronic conductivity and favorable crystal structures. While direct application of this compound in these areas is yet to be reported, its role as a precursor to these functional materials is a promising avenue for future research.

Supramolecular Self-Assembly of Ditelluride-Containing Architectures

The field of supramolecular chemistry explores the assembly of molecules into larger, ordered structures through non-covalent interactions. Within this domain, organotellurium compounds, particularly diaryl ditellurides, have garnered attention for their ability to form intriguing supramolecular architectures. This propensity is largely driven by the unique electronic properties of the tellurium atom, which can engage in specific and directional intermolecular interactions known as chalcogen bonds.

Recent studies on symmetrical diaryl ditellurides (ArTeTeAr), the class of compounds to which this compound belongs, have provided significant insights into their self-assembly behavior in the solid state. nih.gov These investigations have revealed that the tellurium atoms in the ditelluride bridge act as pivotal points for the formation of extended networks.

The primary non-covalent interaction governing the self-assembly of these molecules is the chalcogen bond, a directional interaction involving the electropositive region (σ-hole) on a covalently bonded tellurium atom and a nucleophilic region on an adjacent molecule. In the case of diaryl ditellurides, this often manifests as intermolecular Te···Te interactions. These interactions are highly directional and can lead to the formation of well-defined motifs. nih.gov

Detailed structural analyses of various diaryl ditellurides have identified distinct patterns of aggregation. One common motif is the formation of a rectangular Te₄ arrangement through the aggregation of two ditelluride molecules. Another observed structure is a triangular Te₃ motif, where a tellurium atom from one molecule interacts with both tellurium atoms of a neighboring molecule. nih.gov This interaction involves both a σ-hole on one tellurium and a lone pair on the other, showcasing the amphiphilic electronic nature of the tellurium center in these supramolecular assemblies.

While specific crystallographic data for this compound is not extensively detailed in the reviewed literature, the established principles for diaryl ditellurides provide a strong foundation for predicting its behavior. The presence of the methyl groups on the phenyl rings can influence the packing and solubility, but the fundamental Te···Te chalcogen bonding is expected to be a dominant feature in its solid-state structure, leading to similar self-assembled architectures.

The ability of diaryl ditellurides to form these ordered supramolecular structures is of significant interest for the rational design of new materials. The directionality and strength of chalcogen bonds offer a powerful tool for crystal engineering, enabling the construction of complex, multidimensional networks from relatively simple molecular building blocks.

Interaction Type Participating Atoms Observed Motifs Significance in Self-Assembly
Chalcogen BondTe···TeTe₄ rectangles, Te₃ trianglesDirects the formation of specific, ordered supramolecular architectures in the solid state. nih.gov
Chalcogen BondTe···O1:1 adducts in solutionDemonstrates the Lewis acidic nature of the tellurium σ-hole and its ability to interact with Lewis bases. nih.gov

Advanced Research Directions and Future Perspectives in 4,4 Dimethyldiphenyl Ditelluride Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes for organotellurium compounds is a paramount goal for modern chemistry. Traditional methods often involve harsh reagents and generate hazardous waste. researchgate.net Future research is centered on creating greener alternatives that are not only less hazardous but also more efficient and economical. researchgate.net

Key innovations in this area include:

Microwave and Ultrasound-Assisted Synthesis: The use of non-conventional energy sources like microwave and ultrasound irradiation can significantly shorten reaction times and improve yields compared to classical heating methods. researchgate.net

Use of Greener Solvents: Research is exploring the use of deep eutectic solvents, such as glucose-urea, as inexpensive and effective reaction media for synthesizing related heterocyclic compounds, a strategy that could be adapted for ditelluride synthesis. asianpubs.org

Atom Economical Processes: The implementation of multicomponent reactions and catalysis can minimize waste by maximizing the incorporation of all starting materials into the final product. researchgate.netnih.gov This approach reduces the need for multiple separation and purification steps, thereby lowering costs and environmental impact. researchgate.net

Solvent-Free Reactions: Investigations into performing reactions in the absence of a solvent are underway. For instance, the reaction of activated tellurium with certain organic halides at their melting points has shown promise for the synthesis of diorganotellurium dihalides. researchgate.net

Optimized Reducing Agents: Studies on the selective synthesis of dialkyl ditellurides have optimized the use of reducing agents like sodium borohydride (B1222165) (NaBH4) to selectively form the desired ditelluride over the corresponding telluride, which is often a side product. nih.gov This optimization is crucial for achieving high yields and purity in the synthesis of compounds like 4,4'-dimethyldiphenyl ditelluride.

These sustainable methodologies aim to reduce the environmental footprint associated with the synthesis of this compound and other organotellurium compounds, making them more viable for industrial applications.

Expanding the Scope and Efficiency of Catalytic Transformations

This compound and related organotellurium compounds are gaining attention for their catalytic potential in various organic transformations. researchgate.net Future research will focus on expanding their applications and improving their catalytic efficiency.

Table 1: Comparison of Catalytic Efficiency in Suzuki-Miyaura Coupling

Catalyst System Substrate TON (Turnover Number) Reaction Time Reference
Pd(II) complex with organotellurium ligand Aryl Bromides Up to 10^7 - researchgate.net
Pd(II) complex with organotellurium ligand Aryl Chlorides - 3 h researchgate.net

This table is interactive. Click on the headers to sort the data.

Current and future research directions in this area include:

  • Development of Novel Catalytic Systems: The synthesis of new organotellurium ligands and their metal complexes is a key area of exploration. For example, a palladium(II) complex with a pyren-1-yl-CH=N–(CH2)2TePh ligand has demonstrated extremely high efficiency in Suzuki-Miyaura coupling reactions. researchgate.net
  • In-Situ Generation of Nanoparticles: A fascinating development is the in-situ generation of catalytically active nanoparticles from organotellurium precursors. The aforementioned Pd(II) complex was found to dispense nanoparticles of a palladium-rich alloy, 'telluropalladinite' (Pd9Te4), during catalysis, which contributed to its high efficiency. researchgate.net
  • Flow Chemistry and Heterogeneous Catalysis: To address safety and scalability issues, continuous microreactor processes are being considered. rsc.org Using heterogeneous catalysts, such as zeolites in a packed-bed reactor, can increase yields and selectivity in reactions like the Diels-Alder cycloaddition. rsc.org This approach offers higher throughput and easier catalyst regeneration. rsc.org
  • Understanding Catalytic Mechanisms: Detailed mechanistic studies are crucial for optimizing catalytic performance. For instance, understanding the structural parameters in the telluroxide-catalyzed aldol (B89426) condensation can lead to the rational design of more effective catalysts. acs.org
  • By expanding the library of organotellurium-based catalysts and employing innovative reaction technologies, the scope and efficiency of catalytic transformations involving compounds like this compound can be significantly enhanced.

    Development of Advanced In-Situ Spectroscopic Characterization Techniques

    To fully understand and optimize the reactions involving this compound, advanced in-situ spectroscopic techniques are indispensable. These methods allow for the real-time monitoring of reaction intermediates and transition states, providing invaluable mechanistic insights.

    Future advancements in characterization will likely focus on:

    ¹²⁵Te NMR Spectroscopy: This technique is particularly powerful for studying the dynamic nature of ditellurides. nih.gov It has been used to demonstrate the rapid and stimulus-free Te-Te exchange in diaryl and dialkyl ditellurides, highlighting their potential as adaptable building blocks in dynamic combinatorial chemistry. nih.gov

    Combined Spectroscopic and Computational Approaches: Integrating experimental data from techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy with quantum chemical analyses, such as Density Functional Theory (DFT), provides a comprehensive understanding of molecular structure and reactivity. nih.govekb.eg For example, this combined approach has been used to elucidate the non-synchronous concerted mechanism of ditelluride exchange. nih.gov

    Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Microstructured silicon internal reflection elements (μSi-IREs) are emerging as a revolutionary tool for ATR-FTIR, offering high-quality spectra for quantitative analysis and reaction monitoring. acs.org Their versatility allows for integration into microfluidic devices for real-time analysis of chemical reactions. acs.org

    Single-Crystal X-ray Diffraction: This technique remains the gold standard for determining the precise three-dimensional structure of organotellurium compounds, including the observation of intra- and intermolecular interactions that can influence their reactivity. researchgate.netnih.gov

    The development and application of these advanced in-situ techniques will continue to provide a deeper understanding of the fundamental properties and reaction mechanisms of this compound, paving the way for more rational design in its applications.

    Application of Machine Learning and Artificial Intelligence for Predictive Modeling

    Table 2: Applications of AI/ML in Chemical Research

    Application Description Potential Impact on Ditelluride Chemistry
    Property Prediction Predicting biological or mechanical properties from molecular structure. specialchem.com Faster screening of this compound derivatives for specific applications.
    Generative Models Generating new molecular structures with desired properties. specialchem.comyoutube.com Design of novel ditelluride-based materials and catalysts.
    Reaction Prediction Predicting reaction energies and outcomes. d-nb.inforsc.org Optimization of synthetic routes and catalytic processes.
    Accelerated Simulations Speeding up quantum chemical calculations and photodynamics simulations. chemrxiv.org Deeper understanding of reaction mechanisms and excited-state properties.

    This table is interactive. Click on the headers to sort the data.

    Key areas where AI and ML will impact the chemistry of this compound include:

  • Predictive Modeling of Molecular Properties: AI models can be trained to predict various properties of molecules, such as solubility and reactivity, based on their structure. specialchem.comresearchgate.net This can be particularly useful for screening large libraries of potential ditelluride derivatives for specific applications.
  • Accelerating Quantum Chemical Calculations: ML methods can act as surrogate models to predict the results of computationally expensive quantum mechanical calculations, providing accurate property predictions at a fraction of the cost. d-nb.infoyoutube.com
  • Designing Novel Molecules and Materials: Generative AI models can learn the "language" of molecules to propose new structures with desired functionalities. specialchem.com This could lead to the discovery of novel ditelluride-based catalysts, materials, or therapeutic agents.
  • Understanding Complex Reaction Networks: ML can be used to predict reaction energies and explore complex reaction networks, aiding in the design of more efficient synthetic pathways. d-nb.inforsc.org
  • Explainable AI (XAI): To avoid the "black box" problem of some ML models, techniques like Shapley Additive Explanations (SHAP) are being used to provide interpretable results, which is crucial for understanding the structure-property relationships in materials science. nih.gov
  • By harnessing the power of AI and ML, researchers can significantly accelerate the pace of discovery and innovation in the field of this compound chemistry.

    Exploration of Novel Material Applications and Advanced Functional Devices

    The unique properties of the tellurium-tellurium bond in ditellurides, such as its dynamic and reversible nature, make them attractive candidates for the development of advanced materials and functional devices. nih.gov

    Future research in this area is expected to focus on:

    Self-Healing Materials: The reversible exchange of ditelluride bonds allows for the creation of materials that can spontaneously repair themselves at room temperature without external stimuli. nih.gov Ditelluride-containing polyurethanes have already demonstrated this remarkable property.

    Thermoelectric Devices: Bismuth telluride (Bi₂Te₃) is a well-known thermoelectric material used for converting waste heat into electricity. mdpi.com Incorporating ditelluride moieties into polymer composites could lead to the development of sustainable and flexible thermoelectric generators. Recent work has explored bio-based composites using acrylated epoxidized soybean oil (AESO) as a matrix for Bi₂Te₃. mdpi.com

    Building-Integrated Photovoltaics (BIPV): Cadmium telluride (CdTe) is a key material in second-generation solar cells. mdpi.com While not directly a ditelluride application, the broader field of tellurium-based materials for energy applications is advancing, with developments like CdTe-based vacuum photovoltaic glazing that enhances thermal insulation. mdpi.com

    Dynamic Combinatorial Libraries: The rapid and unbiased dynamic exchange reactions between ditelluride species make them ideal building blocks for creating dynamic combinatorial libraries. nih.gov These libraries can be used to screen for molecules with specific binding affinities or catalytic activities.

    The exploration of these novel applications will likely lead to the development of a new generation of smart materials and energy-efficient devices based on the chemistry of this compound and related compounds.

    Interdisciplinary Research Integrating Ditelluride Chemistry with Emerging Technologies

    Potential areas for interdisciplinary collaboration include:

    Materials Science and Engineering: Collaboration with materials scientists will be crucial for translating the unique properties of ditellurides into functional materials and devices, such as self-healing polymers and thermoelectric generators.

    Computer Science and Artificial Intelligence: As discussed previously, the partnership with computer scientists is vital for developing and applying AI and ML tools for predictive modeling and materials discovery. d-nb.infospecialchem.com

    Biomedical Engineering and Medicine: The development of ditelluride-based materials for biomedical applications, such as drug delivery systems or biocompatible coatings, will require close collaboration with biomedical engineers and medical researchers.

    Environmental Science and Green Chemistry: Working with environmental scientists will help in assessing the life cycle and environmental impact of new ditelluride-based materials and processes, ensuring their sustainability. researchgate.netnih.gov

    By fostering these interdisciplinary collaborations, the full potential of this compound chemistry can be realized, leading to innovative solutions for some of the world's most pressing problems.

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are recommended for 4,4'-dimethyldiphenyl ditelluride, and how can purity be optimized?

    • Methodological Answer : The synthesis of aromatic ditellurides typically involves halogen displacement reactions. For example, brominated intermediates (e.g., 4,4'-dibromo-3,3'-dimethyldiphenyl) can react with tellurium nucleophiles under inert atmospheres. Evidence from nitration and halogenation of dimethyldiphenyl derivatives suggests that protecting groups (e.g., acetyl) may prevent undesired side reactions during functionalization . Purity optimization requires rigorous post-synthetic purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and recrystallization. Analytical techniques like HPLC or GC-MS should validate purity.

    Q. What spectroscopic and chromatographic methods are validated for characterizing this compound?

    • Methodological Answer : Key characterization tools include:

    • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm methyl group positions and aromatic substitution patterns.
    • Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., tellurium has natural isotopes 130Te^{130}\text{Te} and 128Te^{128}\text{Te}).
    • FT-IR : Detection of Te-Te stretching vibrations (~200–300 cm1^{-1}).
    • X-ray Crystallography : For unambiguous structural confirmation, though challenges arise due to air sensitivity.

    Q. What are the primary safety concerns and handling protocols for this compound in laboratory settings?

    • Methodological Answer : Diphenyl ditelluride derivatives exhibit significant neurotoxicity and teratogenicity, as observed in rodent models . Handling requires:

    • Gloveboxes/Inert Atmospheres : To prevent oxidation and release of toxic tellurium vapors.
    • PPE : Nitrile gloves, lab coats, and eye protection.
    • Waste Disposal : Neutralization with activated charcoal or sulfide solutions to immobilize tellurium.
    • Exposure Monitoring : Regular air sampling for tellurium levels (OSHA PEL: 0.1 mg/m3^3).

    Advanced Research Questions

    Q. How does this compound induce DNA topoisomerase I poisoning in cancer cells, and what experimental models validate this mechanism?

    • Methodological Answer : In human colon cancer HCT116 cells, ditellurides act as topoisomerase I poisons by stabilizing DNA-enzyme complexes, leading to double-strand breaks during replication. Experimental validation includes:

    • Comet Assay : To quantify DNA damage.
    • Western Blotting : Detection of γ-H2AX (a DNA damage marker).
    • Topoisomerase I Inhibition Assays : Using plasmid relaxation assays with supercoiled DNA . Dose-response curves (IC50_{50}) should be established across cell lines to assess selectivity.

    Q. What contradictory findings exist regarding the neurotoxic versus therapeutic dosages of organotellurium compounds, and how can these be reconciled in experimental design?

    • Methodological Answer : While this compound shows anti-proliferative activity at low doses (e.g., IC50_{50} ~5–10 µM in HL-60 cells), neurotoxicity is observed at sub-micromolar concentrations in neuronal models . To resolve this:

    • Dose Escalation Studies : Use in vivo models (e.g., zebrafish or rodents) to define therapeutic windows.
    • Blood-Brain Barrier (BBB) Penetration Assays : Evaluate compound distribution via LC-MS/MS in brain tissues.
    • Structural Modifications : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce BBB permeability while retaining anticancer activity.

    Q. How do structural modifications (e.g., methyl groups) in diphenyl ditelluride derivatives influence their anti-proliferative efficacy and selectivity?

    • Methodological Answer : Methyl groups at the 4,4' positions enhance lipophilicity, improving membrane permeability. Comparative studies show:

    • Enhanced Activity : 4,4'-Dimethyl derivatives exhibit lower IC50_{50} values compared to non-methylated analogs in HL-60 cells.
    • Reduced Off-Target Effects : Methylation decreases reactivity with glutathione, minimizing oxidative stress in non-cancerous cells.
    • Experimental Design : Synthesize analogs with varying substituents (e.g., methoxy, amino) and test in parallel cytotoxicity assays (MTT or resazurin) across cancer/normal cell lines .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.